molecular formula C16H14N2OS B2812725 N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 892853-03-1

N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2812725
CAS No.: 892853-03-1
M. Wt: 282.36
InChI Key: WAJJTMATMWUTDY-UHFFFAOYSA-N
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Description

Contextualizing Benzothiazole (B30560) Derivatives in Heterocyclic Chemistry

Benzothiazole, a bicyclic heterocyclic compound, is a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active molecules. nih.govresearchgate.net This structural motif, consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, imparts unique physicochemical properties that are conducive to diverse pharmacological activities. nih.gov

The benzothiazole nucleus is a cornerstone in the development of drugs with a wide range of therapeutic applications. researchgate.net Its derivatives have been extensively studied and have shown a remarkable breadth of biological activities, including but not limited to:

Antimicrobial Activity: Many benzothiazole derivatives have demonstrated potent activity against various strains of bacteria and fungi. researchgate.net

Anticancer Properties: Certain substituted benzothiazoles have exhibited significant cytotoxicity against various cancer cell lines.

Antitubercular Effects: The benzothiazole scaffold has been incorporated into molecules showing promising activity against Mycobacterium tuberculosis. researchgate.net

Anti-inflammatory and Analgesic Effects: A number of benzothiazole-containing compounds have been investigated for their potential to alleviate inflammation and pain.

Anticonvulsant Activity: Research has indicated the potential of some benzothiazole derivatives in the management of seizures.

The versatility of the benzothiazole ring allows for substitutions at various positions, enabling chemists to modulate the molecule's steric and electronic properties to optimize its interaction with biological targets. researchgate.net

The Significance of the Benzamide (B126) Moiety in Bioactive Compounds

The benzamide group, characterized by a benzene ring attached to an amide functional group, is another cornerstone of medicinal chemistry. This moiety is a common feature in numerous approved drugs and clinical candidates, underscoring its importance in drug design. The amide bond is a stable and prevalent functional group in biological systems, and its presence in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties.

Benzamide derivatives are known to exhibit a wide spectrum of pharmacological effects, such as:

Antipsychotic

Antiemetic

Antihistaminic

Analgesic

Anti-inflammatory

The ability of the benzamide group to participate in hydrogen bonding and other non-covalent interactions is a key factor in its frequent appearance in bioactive molecules. These interactions are often crucial for the binding of a drug to its target receptor or enzyme.

Rationale for Academic Investigation of N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide and its Analogues

The academic investigation into this compound and its analogues is predicated on the principle of molecular hybridization. This strategy involves the combination of two or more pharmacophoric units to create a new molecule with potentially enhanced or novel biological activities. The fusion of the benzothiazole and benzamide moieties in a single entity offers the prospect of synergistic or additive effects, leading to improved potency, selectivity, or a modified pharmacological profile.

Recent research has highlighted the potential of N-benzothiazol-2-yl benzamide analogues in various therapeutic areas. For instance, a study focused on the design and synthesis of novel derivatives as allosteric activators of human glucokinase (GK), a key enzyme in glucose metabolism and a target for type 2 diabetes treatment. japsonline.com In this study, several N-benzothiazol-2-yl benzamide analogues demonstrated significant activation of GK in vitro. japsonline.com

The exploration of analogues of this compound is a logical progression in this field of research. The ethyl group at the 4-position of the benzothiazole ring can influence the molecule's lipophilicity and steric interactions with its biological target. By systematically modifying the substituents on both the benzothiazole and benzamide rings, researchers can perform structure-activity relationship (SAR) studies. These studies are crucial for identifying the key structural features required for a specific biological activity and for optimizing lead compounds to develop potent and selective drug candidates.

The potential therapeutic applications for this class of compounds are broad, given the diverse activities of their constituent parts. Academic investigations are therefore driven by the prospect of discovering new chemical entities with efficacy in areas such as metabolic disorders, infectious diseases, and oncology.

Research Findings on Analogues

While specific research on this compound is not extensively documented in publicly available literature, studies on closely related analogues provide valuable insights into the potential of this chemical scaffold. A notable study investigated a series of N-benzothiazol-2-yl benzamide derivatives as potential allosteric activators of human glucokinase (GK). japsonline.com The findings from this research are particularly illuminating and are summarized in the tables below.

Table 1: Physicochemical Properties of Synthesized N-benzothiazol-2-yl Benzamide Analogues japsonline.com

CompoundMolecular FormulaMelting Point (°C)% Yield
1 C₂₀H₁₅N₃O₃S₂152–15466
6 C₂₁H₁₈N₄O₅S₂188–19072
7 C₂₀H₁₄BrN₃O₃S₂210–21275
9 C₂₁H₁₇N₃O₃S₂176–17864

Table 2: In Vitro Glucokinase (GK) Activation Assay Results for N-benzothiazol-2-yl Benzamide Analogues japsonline.com

CompoundGK Activation Fold (vs. Control)
1 1.66
2 1.69
3 1.26
4 Ineffective
5 1.34
6 1.97
7 1.84
8 1.44
9 1.24
10 Ineffective

The results indicate that substitutions on the benzamide moiety significantly influence the glucokinase activating potential. Notably, compounds 6 and 7 demonstrated the most potent activity, with GK activation folds of 1.97 and 1.84, respectively. japsonline.com These findings underscore the therapeutic potential of the N-benzothiazol-2-yl benzamide scaffold and provide a strong rationale for the synthesis and evaluation of further analogues, including this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-2-11-9-6-10-13-14(11)17-16(20-13)18-15(19)12-7-4-3-5-8-12/h3-10H,2H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJJTMATMWUTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational Chemistry and Structure Activity Relationship Sar Analysis of N 4 Ethyl 1,3 Benzothiazol 2 Yl Benzamide Derivatives

Theoretical Investigations of Molecular Conformation and Electronic Structure

Theoretical studies are crucial for elucidating the intrinsic properties of N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide derivatives at the atomic level. These investigations help in understanding the molecule's stability, reactivity, and potential for intermolecular interactions.

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely employed to investigate the electronic structure and geometry of benzothiazole (B30560) derivatives. mdpi.commdpi.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), are used to optimize the molecular geometry and determine the most stable conformation. mdpi.comresearchgate.net These calculations provide valuable data on various electronic properties that govern the molecule's behavior.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between HOMO and LUMO is a critical indicator of molecular stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.comresearchgate.net For instance, studies on N-(benzo[d]thiazol-2-yl)-nitrobenzamide have shown that the positioning of substituents significantly influences these electronic properties. mdpi.com

Furthermore, DFT is used to calculate global chemical reactivity descriptors such as electronegativity, chemical hardness, and global softness, which help in predicting the reactive sites of the molecules. researchgate.net The analysis of molecular orbitals can also reveal intramolecular charge transfer properties, which are important for understanding the molecule's optical and electronic behavior. mdpi.com

ParameterDescriptionTypical Significance for Benzothiazole Derivatives
EHOMO (eV)Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability; higher energy suggests greater reactivity for electrophilic attack.
ELUMO (eV)Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability; lower energy suggests greater reactivity for nucleophilic attack.
Energy Gap (ΔE) (eV)Difference between ELUMO and EHOMORepresents chemical stability and reactivity. A smaller gap implies higher polarizability and reactivity. researchgate.net
Dipole Moment (Debye)Measure of the net molecular polarityInfluences solubility and the ability to engage in dipole-dipole interactions with biological targets.
Chemical Hardness (η)Resistance to change in electron distributionCalculated from HOMO and LUMO energies; higher hardness correlates with lower reactivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of novel molecules and optimizing lead compounds.

The development of a QSAR model for this compound derivatives involves correlating their measured biological activities (such as inhibitory concentrations, IC₅₀) with calculated molecular descriptors. nih.govmdpi.com These descriptors quantify various physicochemical properties, including steric, electronic, and lipophilic characteristics.

The process typically involves generating 3D structures of the compounds, calculating a wide range of descriptors, and then using statistical methods like Multiple Linear Regression (MLR) to build a predictive equation. researchgate.net The statistical quality and predictive power of the resulting model are evaluated using parameters like the correlation coefficient (r²), cross-validation coefficient (q²), and external validation on a test set of compounds. researchgate.netnih.gov For a QSAR model to be considered robust, it generally needs to have an r² > 0.6 and a q² > 0.5. researchgate.net

QSAR studies on related benzothiazole and benzimidazole (B57391) derivatives have shown that properties like lipophilicity (XlogP), molecular shape (kappa descriptors), and electronic properties (quadrupole moments) can be significantly correlated with cytotoxic activity. nih.govmdpi.com Such models provide valuable insights into which molecular features are favorable or unfavorable for a specific biological activity, thereby guiding the rational design of more potent derivatives.

Descriptor ClassExample DescriptorPotential Influence on Biological Activity
LipophiliclogPRelates to membrane permeability and transport to the target site. Often shows a parabolic relationship with activity.
ElectronicDipole Moment, Quadrupole MomentInfluences electrostatic interactions with the target protein. nih.gov A negative correlation might suggest that lower polarity is favorable.
Steric/TopologicalMolecular Weight, Kappa Shape Indices (κa2)Reflects the size and shape of the molecule, which is critical for fitting into a binding pocket. nih.gov
ThermodynamicHeat of FormationIndicates the stability of the molecule, which can influence its reactivity and binding potential.

Molecular Docking and Binding Interaction Studies

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target protein. It is a powerful tool for understanding the molecular basis of drug action and for virtual screening of compound libraries.

For this compound derivatives, molecular docking studies are performed to predict how they bind within the active or allosteric site of a target protein, such as an enzyme or receptor. japsonline.comcore.ac.uk These studies help to rationalize the observed biological activities and provide a structural basis for SAR. The simulation results in a docking score or binding affinity (often expressed in kcal/mol), which estimates the strength of the ligand-protein interaction; a lower (more negative) value typically indicates a more stable complex. semanticscholar.org

For example, docking studies of N-benzothiazol-2-yl benzamide (B126) analogues as allosteric activators of the human glucokinase (GK) enzyme have been conducted to predict their binding connections. japsonline.com Similarly, related benzamide derivatives have been docked against targets like E. coli dihydroorotase to identify potential antibacterial inhibitors, with the most promising compounds showing the lowest binding affinity values. semanticscholar.orgresearchgate.net These studies confirm that the compounds fit well into the binding pockets of their respective targets, and the calculated binding energies often correlate well with the experimentally determined biological activities. japsonline.comcore.ac.uk

DerivativeTarget ProteinBinding Affinity / ΔG (kcal/mol)Reference
N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide (3a)E. coli dihydroorotase-7.4 semanticscholar.org
4-chloro substituted derivative (3b)E. coli dihydroorotase-7.2 semanticscholar.org
4-methyl substituted derivative (3c)E. coli dihydroorotase-7.1 semanticscholar.org
N-phenyl sulfonamide derivative (1)Glucokinase (GK)-8.4 japsonline.com
N-(2-methylphenyl) sulfonamide derivative (6)Glucokinase (GK)-9.9 japsonline.com
N-(4-bromophenyl) sulfonamide derivative (7)Glucokinase (GK)-9.4 japsonline.com

A crucial outcome of molecular docking is the detailed visualization of intermolecular interactions between the ligand and the amino acid residues of the protein's binding site. These interactions are fundamental to molecular recognition and binding affinity.

Studies on N-benzothiazol-2-yl benzamide derivatives have identified several key types of interactions:

Hydrogen Bonds: These are critical for anchoring the ligand in the correct orientation. For instance, the amide N-H group can act as a hydrogen bond donor, while carbonyl oxygens or nitrogen atoms in the benzothiazole ring can act as acceptors. japsonline.com

Hydrophobic Interactions: The aromatic rings of the benzothiazole and benzamide moieties frequently engage in hydrophobic interactions with nonpolar amino acid residues like Proline, Isoleucine, and Valine. japsonline.com

Pi-Stacking and Pi-Alkyl Interactions: The planar aromatic systems can form π-π stacking interactions with aromatic residues like Tyrosine or Phenylalanine, and π-alkyl interactions with residues such as Alanine or Valine.

In a study involving glucokinase activators, specific residues like Arginine (Arg63) and Serine (Ser69) were found to form hydrogen bonds, while a host of other residues including Pro66, Ile159, Tyr214, and Val455 were involved in crucial hydrophobic interactions. japsonline.com The identification of these specific interactions is vital for understanding the SAR and for designing new derivatives with improved binding affinity by optimizing these contacts.

DerivativeTarget ProteinKey Interacting ResiduesType of InteractionReference
N-(2-methylphenyl) sulfonamide derivative (6)GlucokinaseArg63Hydrogen Bond japsonline.com
N-(2-methylphenyl) sulfonamide derivative (6)GlucokinasePro66, Pro99, Ile159, Ile211, Tyr214, Ala454, Val455Hydrophobic japsonline.com
N-phenyl sulfonamide derivative (1)GlucokinaseArg63, Ser69Hydrogen Bond japsonline.com
N-phenyl sulfonamide derivative (1)GlucokinasePro66, Pro99, Ile159, Ile211, Tyr214, Ala454, Val455Hydrophobic japsonline.com
N-(4-bromophenyl) sulfonamide derivative (7)GlucokinaseArg63Hydrogen Bond japsonline.com
N-(4-bromophenyl) sulfonamide derivative (7)GlucokinasePro66, Pro99, Ile159, Ile211, Tyr214, Ala454Hydrophobic japsonline.com

Analysis of Allosteric Binding Site Interactions (e.g., Glucokinase)

Computational studies, particularly molecular docking, have been instrumental in elucidating the binding interactions of N-benzothiazol-2-yl benzamide derivatives within the allosteric binding site of human glucokinase (GK). japsonline.com These analyses predict the specific bonding connections between the ligands and the amino acid residues of the enzyme, providing a molecular basis for their activity as GK activators. japsonline.comresearchgate.net

Docking simulations have shown that these benzamide derivatives orient themselves in the allosteric site in a manner analogous to other known co-crystallized activators. japsonline.com A key interaction involves the formation of hydrogen bonds. The nitrogen atom of the benzothiazol-2-yl group and the amide NH of the ligand consistently form hydrogen bonds with the side chain of the Arg63 residue. japsonline.com Similarly, the benzamide NH group can form a hydrogen bond with the backbone carbonyl group of Arg63. japsonline.com

Beyond hydrogen bonding, the hydrophobic character of the allosteric site plays a crucial role in ligand binding. The benzothiazol-2-yl moiety, attached to the benzamide nitrogen, typically projects into a hydrophobic cavity. japsonline.com This pocket is lined by several nonpolar amino acid residues, leading to favorable hydrophobic interactions. Key residues contributing to this hydrophobic pocket include Val455, Lys459, Pro66, and Ile159. japsonline.com Furthermore, the aromatic moiety of the benzamide portion often settles into a cavity formed by Met210, Tyr214, and Val455. japsonline.com These extensive interactions collectively stabilize the ligand-protein complex, contributing to the allosteric activation of the glucokinase enzyme.

Table 1: Key Interactions of N-Benzothiazol-2-yl Benzamide Derivatives in the Glucokinase Allosteric Site japsonline.com

Interaction TypeLigand Moiety InvolvedInteracting Amino Acid Residues
Hydrogen Bonding'N' of benzothiazol-2-ylArg63
Hydrogen BondingAmide NHArg63 (backbone C=O)
Hydrophobic InteractionsBenzothiazol-2-yl moietyVal455, Lys459, Pro66, Ile159
Hydrophobic InteractionsAromatic moietyMet210, Tyr214, Val455, Pro99, Ile211, Ala454

In Silico Approaches for Lead Compound Identification and Optimization

In silico methods are pivotal in modern drug discovery for the identification of hit compounds and their subsequent optimization into viable lead candidates. wjpls.org These computational techniques accelerate the process by predicting the biological activity and pharmacokinetic properties of novel molecules, thereby reducing the need for extensive and costly preliminary synthesis and screening. ijprajournal.com

Molecular docking is a primary in silico tool used to screen virtual libraries of compounds and to predict their binding modes and affinities within a target's active or allosteric site. wjpls.org For N-benzothiazol-2-yl benzamide derivatives targeting glucokinase, docking studies have been used to predict binding energies (ΔG) and analyze interactions with key residues in the allosteric site. japsonline.com The results of these simulations often correlate well with in vitro assay data, validating the computational models and providing insights into structure-activity relationships (SAR). japsonline.com For instance, derivatives showing lower binding energy values and significant interactions with residues like Arg63 in docking studies also demonstrated potent activation of the GK enzyme in laboratory tests. japsonline.com

Beyond predicting binding, computational tools are essential for lead optimization. This involves refining the structure of a promising compound to enhance its efficacy, selectivity, and drug-like properties. wjpls.org In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in this process. ijprajournal.com Online platforms and specialized software are used to evaluate potential toxicity profiles, including mutagenicity, cardiotoxicity, and hepatotoxicity, as well as pharmacokinetic properties. japsonline.comwjpls.org This early-stage computational screening helps to deprioritize compounds with unfavorable predicted profiles, allowing researchers to focus resources on candidates with a higher probability of success in later developmental stages. japsonline.com The integration of these computational approaches provides a rational framework for designing novel, potent, and safer benzothiazole-based therapeutic agents. ijprajournal.com

Table 2: Application of In Silico Techniques in Lead Discovery and Optimization japsonline.comwjpls.orgijprajournal.com

In Silico TechniquePurposeExample Application
Molecular DockingPredicts binding mode, orientation, and affinity (e.g., ΔG) of a ligand to a protein target.Screening benzamide derivatives against the allosteric site of glucokinase.
Virtual ScreeningRapidly screens large libraries of virtual compounds against a target to identify potential hits.Identifying novel benzothiazole scaffolds with potential antidiabetic activity.
ADMET PredictionEvaluates drug-likeness, pharmacokinetic properties (absorption, distribution, etc.), and potential toxicity.Assessing the toxicity profile (e.g., mutagenicity, hepatotoxicity) of optimized lead compounds.
Binding Interaction AnalysisVisualizes and analyzes specific interactions (H-bonds, hydrophobic contacts) between ligand and protein.Using software like PyMOL to explore the docked poses of benzamide derivatives in the GK binding site.

Biological Activity Profiles and Mechanistic Elucidation of N 4 Ethyl 1,3 Benzothiazol 2 Yl Benzamide and Analogues

Anti-cancer Activity Research

The anti-cancer potential of N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide and its analogues has been a subject of scientific inquiry, with studies focusing on their ability to inhibit the growth of cancer cells and elucidate the underlying molecular mechanisms.

Inhibition of Neoplastic Cell Proliferation

Research has demonstrated that a series of N-1,3-benzothiazol-2-ylbenzamide derivatives exhibit significant antiproliferative activity against various human cancer cell lines. While specific data for this compound is not extensively detailed in the available literature, studies on closely related analogues provide valuable insights. For instance, a number of N-1,3-benzothiazol-2-ylbenzamide derivatives have shown prominent inhibitory effects on the growth of human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. researchgate.net Many of these compounds displayed IC50 values below 10 µM, indicating potent anti-proliferative activity. researchgate.net

The general structure of these benzothiazole (B30560) derivatives has been recognized as an important scaffold for the development of new anti-cancer agents. researchgate.net The cytotoxic potential of this class of compounds is a key area of investigation in the ongoing search for novel cancer therapies.

Table 1: Antiproliferative Activity of Selected N-1,3-Benzothiazol-2-ylbenzamide Analogues No specific data is available for this compound. The table below represents data for analogous compounds from the same chemical class.

Compound AnalogueCancer Cell LineIC50 (µM)
Analogue 1kMCF-7<10
Analogue 1lHepG2<10
Analogue 2aMCF-7>50
Analogue 2bHepG2>50

Modulation of Specific Molecular Targets and Signaling Pathways

The anti-cancer effects of benzothiazole derivatives are often attributed to their interaction with specific molecular targets and the modulation of key signaling pathways involved in cancer cell survival and proliferation. While the precise targets of this compound are not definitively established, research on analogous compounds suggests several potential mechanisms.

One area of investigation is the induction of apoptosis, or programmed cell death, in cancer cells. Studies have shown that certain N-1,3-benzothiazol-2-ylbenzamide derivatives can act as novel apoptosis inducers. researchgate.netresearchgate.net For example, one of the most active compounds in a studied series demonstrated a significant pro-apoptotic effect, particularly in MCF-7 breast cancer cells. researchgate.net A novel benzothiazole derivative has been shown to induce apoptosis through the mitochondrial intrinsic pathway, which is a critical mechanism for eliminating cancerous cells. nih.gov This suggests that compounds like this compound may exert their anti-cancer effects by triggering this cell death pathway.

Investigations into DNA Topoisomerase II Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for many anti-cancer drugs. The ability of benzothiazole derivatives to inhibit these enzymes has been an area of active research. While direct studies on this compound's effect on DNA topoisomerase II are limited, related compounds have shown inhibitory activity.

Novel benzothiazole-based compounds have been designed and synthesized as potential dual inhibitors of DNA gyrase and topoisomerase IV, which are bacterial enzymes structurally related to human topoisomerase II. nih.gov This suggests that the benzothiazole scaffold has the potential to interact with this class of enzymes. Further investigations are needed to specifically determine the inhibitory activity of this compound against human DNA topoisomerase II.

Effects on HECT Domain-E3 Ligases (e.g., Itch)

HECT domain-containing E3 ubiquitin ligases, such as Itch, play crucial roles in protein degradation and cellular signaling, and their dysregulation is often implicated in cancer. The potential for small molecules to modulate the activity of these enzymes is a promising area for therapeutic development. Currently, there is a lack of specific research data on the effects of this compound on HECT domain-E3 ligases like Itch. Future studies are warranted to explore this potential mechanism of action.

Antimicrobial Efficacy Studies

In addition to their anti-cancer properties, benzothiazole derivatives have been investigated for their ability to combat microbial infections. The antimicrobial efficacy of this compound and its analogues has been evaluated against a range of pathogenic microorganisms.

Antibacterial Spectrum and Potency

The benzothiazole nucleus is a component of various compounds that have demonstrated interesting biological activities, including antimicrobial effects. researchgate.net While specific data for this compound is not widely available, studies on related benzamide (B126) and benzothiazole derivatives provide an indication of their potential antibacterial spectrum and potency.

For instance, a series of newly synthesized benzamide derivatives showed antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nanobioletters.com Similarly, other research has focused on N-(benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes, which were screened for their in vitro antibacterial activities against several bacterial strains, including Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa. mdpi.comnih.gov

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. While specific MIC values for this compound are not reported, studies on analogous compounds have provided a range of activities. For example, some benzothiazolylthiazolidin-4-one derivatives exhibited MIC values in the range of 0.10–0.75 mg/mL against a panel of bacteria. nih.gov

Table 2: Antibacterial Activity of Selected Benzamide and Benzothiazole Analogues No specific data is available for this compound. The table below represents data for analogous compounds from the same chemical classes.

Compound AnalogueBacterial StrainMIC (µg/mL)
Benzamide Derivative 5aB. subtilis6.25
Benzamide Derivative 5aE. coli3.12
Benzamide Derivative 6bE. coli3.12
Benzamide Derivative 6cB. subtilis6.25
N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamideE. coli strain 6<250
N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamideS. aureus>250

Antifungal Properties

While specific studies focusing solely on the antifungal properties of this compound are not extensively detailed in the available research, the broader class of N-(1,3-benzothiazol-2-yl)benzamide derivatives has been investigated for its potential against various fungal pathogens. Research into related structures, such as N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide derivatives, has shown that modifications of the benzothiazole core can lead to compounds with moderate to good antifungal activity. For instance, certain 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole (B1194373) derivatives synthesized from a benzothiazole precursor demonstrated inhibitory effects against fungi like Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum at concentrations ranging from 12.5 to 100 µg/mL. nih.gov

Furthermore, studies on other benzothiazole derivatives have indicated that the introduction of different substituents can significantly influence their antifungal efficacy. For example, some N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides have been synthesized and screened for their in vitro antifungal activity, showing low to moderate effectiveness. The antifungal activity of N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives has also been evaluated, with some compounds exhibiting good antioxidant and anti-inflammatory activities alongside their antifungal potential. nih.gov These findings suggest that the N-(1,3-benzothiazol-2-yl)benzamide scaffold is a promising starting point for the development of novel antifungal agents, although specific data on the 4-ethyl substituted analogue remains to be fully elucidated.

Anti-tubercular and Antimycobacterial Activity

The benzothiazole amide scaffold has emerged as a significant area of interest in the search for new treatments for mycobacterial infections, including tuberculosis. Extensive medicinal chemistry efforts have led to the development of potent benzothiazole amide antimycobacterial agents. researchgate.net While direct studies on this compound are limited, research on analogous compounds provides valuable insights into the potential of this chemical class.

One study focused on the optimization of benzothiazole adamantyl amides, which were identified as hits in high-throughput screening against Mycobacterium tuberculosis (Mtb) and nontuberculous mycobacteria (NTM). nih.gov This research led to the development of advanced lead compounds with excellent potency and a broad spectrum of activity against various mycobacteria. For instance, replacement of the adamantyl group with substituted cyclohexyl moieties resulted in compounds with significant activity. nih.gov

A notable lead compound, CRS400393, demonstrated impressive minimum inhibitory concentration (MIC) values, ranging from 0.03-0.12 μg/mL against Mycobacterium abscessus and other rapid-growing NTM, and 1-2 μg/mL against the Mycobacterium avium complex. researchgate.net The preliminary mechanism of action for this series of compounds is suggested to be the inhibition of MmpL3, a crucial mycolic acid transporter in mycobacteria. researchgate.net Furthermore, these benzothiazole amides have shown bactericidal effects against both Mtb and M. abscessus and have demonstrated in vivo efficacy in a mouse model of chronic M. abscessus lung infection. nih.gov

The following table summarizes the anti-mycobacterial activity of selected benzothiazole amide analogues:

CompoundTarget OrganismMIC (µg/mL)
CRS400393Mycobacterium abscessus0.03
CRS400393Mycobacterium avium complex1-2
CRS400393Mycobacterium tuberculosis≤ 0.12
CRS400359Mycobacterium abscessus0.06
CRS400359Mycobacterium avium 1012
CRS400359Mycobacterium intracellulare 19562
CRS400359Mycobacterium tuberculosis1

Data sourced from multiple studies on benzothiazole amide analogues. researchgate.netnih.gov

These findings underscore the potential of the N-(1,3-benzothiazol-2-yl)benzamide core structure in the development of novel anti-tubercular and antimycobacterial drugs. Further investigation into the specific activity of this compound is warranted to determine its place within this promising class of compounds.

Anti-inflammatory Research

Benzothiazole derivatives have been the subject of significant anti-inflammatory research, with studies exploring their mechanisms of action, including the modulation of inflammatory pathways and inhibition of key enzymes like microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). While specific data for this compound is not extensively available, research on related compounds provides a strong rationale for its potential anti-inflammatory effects.

Investigation of Inflammatory Pathway Modulation

The anti-inflammatory properties of benzothiazole derivatives are often linked to their ability to modulate various components of the inflammatory cascade. Prostaglandin E2 (PGE2) is a key mediator of inflammation, and its synthesis is a critical target for anti-inflammatory drugs. nih.gov The production of PGE2 is catalyzed by a series of enzymes, including cyclooxygenases (COX-1 and COX-2) and terminal synthases like mPGES-1. mdpi.com

Research has shown that certain N-acylated and N-alkylated 2-aminobenzothiazoles can effectively suppress the generation of PGE2 in cellular models. mdpi.com For example, specific analogues have demonstrated potent inhibition of PGE2 generation with EC50 values in the nanomolar range. mdpi.com This suppression of a key inflammatory mediator highlights the potential of the benzothiazole scaffold in controlling inflammation. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) target COX enzymes, their long-term use is associated with cardiovascular side effects. nih.gov This has driven research towards more specific targets within the prostaglandin synthesis pathway.

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is an inducible enzyme that plays a crucial role in producing the pro-inflammatory mediator prostaglandin E2 (PGE2). nih.gov Inhibition of mPGES-1 is considered a promising strategy for developing anti-inflammatory therapies with potentially fewer side effects than traditional NSAIDs. nih.gov

Several studies have identified benzothiazole derivatives as potent inhibitors of mPGES-1. nih.gov Structure-based drug design has led to the development of brain-permeable benzothiazole inhibitors of mPGES-1 that have been shown to dampen neuroinflammation both in vitro and in vivo. nih.gov These inhibitors effectively suppress PGE2 production in both human and murine cells. nih.gov The development of such cross-species inhibitors is crucial for enabling preclinical testing in animal models of inflammatory diseases. nih.gov

The following table presents the IC50 values for PGE2 production inhibition by representative benzothiazole-based mPGES-1 inhibitors in different cell lines:

CompoundCell LineIC50 (µM)
UT-11Human (SK-N-AS)0.10
UT-11Murine (BV2)2.00
Compound 19Human (SK-N-AS)0.43
Compound 19Murine (BV2)1.55

Data for thiazole-based mPGES-1 inhibitors, representing the broader class of compounds. nih.gov

The potent inhibition of mPGES-1 by benzothiazole analogues suggests that this compound may also possess similar anti-inflammatory properties by targeting this key enzyme in the prostaglandin E2 biosynthesis pathway.

Neurobiological Investigations

The neuroprotective potential of benzothiazole derivatives has been an active area of research, with studies exploring their effects in various models of neurodegeneration and neuronal injury. While direct investigations into the neurobiological effects of this compound are limited, the broader class of benzothiazole-containing compounds has shown promise in offering protection to neuronal cells.

Studies on Neuroprotective Effects

Research has indicated that benzothiazole analogues can exert neuroprotective effects through various mechanisms. One notable example is the compound AS601245, a 1,3-benzothiazol-2-yl derivative, which acts as a c-Jun NH2-terminal protein kinase (JNK) inhibitor. nih.gov Activation of the JNK signaling pathway is implicated in cell death following ischemic events, and its inhibition is considered a neuroprotective strategy. nih.gov Studies have shown that AS601245 can promote cell survival after cerebral ischemia and provides significant protection against the loss of hippocampal CA1 neurons in models of transient global ischemia. nih.gov

Furthermore, other benzothiazole analogues have been synthesized and evaluated for their neuroprotective effects in cultured neuronal cells. In one study, novel benzothiazole molecules were found to enhance neuronal cell viability and protect against reactive oxygen species (ROS)-mediated neuronal damage induced by hydrogen peroxide. nih.gov Certain analogues demonstrated the ability to modulate and enhance the activity of catalase, an important antioxidant enzyme with a known neuroprotective role. nih.gov The following table summarizes the binding energies of selected benzothiazole analogues with the catalase enzyme, as determined by molecular modeling studies, indicating a potential mechanism for their neuroprotective action.

CompoundBinding Energy (kcal/mol)
Analogue 6a-7.39
Analogue 6b-7.52
Analogue 6c-6.5
Analogue 6d-7.1

Data from a study on the neuroprotective effects of novel benzothiazole molecules. nih.gov

These findings suggest that the benzothiazole scaffold is a valuable template for the development of neuroprotective agents. The potential of this compound in this therapeutic area warrants further investigation to elucidate its specific mechanisms and efficacy.

Anticonvulsant Activity and Associated Mechanisms

This compound and its analogues have been a subject of investigation for their potential anticonvulsant properties. Research in this area has focused on the synthesis of various benzothiazole-benzamide derivatives and their subsequent evaluation in established preclinical models of epilepsy. These studies aim to identify novel chemical entities with significant anticonvulsant activity and favorable neurotoxicity profiles.

The anticonvulsant potential of these compounds is often assessed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test represents a model for myoclonic seizures. The neurotoxicity is typically evaluated using the rotarod test, which assesses motor coordination.

One study investigated a series of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives. Within this series, compounds with methoxy (B1213986) substitutions on the phenyl ring (compounds 4j, 4k, and 4l) demonstrated significant anti-seizure activity in the MES model. nih.gov Specifically, compounds 4j (2-OCH₃) and 4l (4-OCH₃) were also effective against PTZ-induced seizures. nih.gov Another related compound, 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB), showed activity against MES-induced seizures in both mice and rats. nih.gov In mice, the ED₅₀ for anti-MES activity was 28.6 μmol/kg, with a TD₅₀ for neurotoxicity of 96.3 μmol/kg, resulting in a protective index (PI) of 3.36. nih.gov In rats, the oral ED₅₀ was 29.8 μmol/kg, with a TD₅₀ greater than 1,530 μmol/kg, yielding a PI of over 51. nih.gov

The mechanism of action for the anticonvulsant effects of these benzamide derivatives is thought to be complex and may involve multiple pathways. Some studies suggest that these compounds may exert their effects by inhibiting central and peripheral sodium and calcium currents. mdpi.com For instance, certain 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, which share some structural similarities, have been shown to act through this mechanism. mdpi.com Additionally, the structural features of these compounds, such as the presence of a benzothiazole ring, are considered important for their biological activity.

Table 1: Anticonvulsant Activity of Selected Benzamide Analogues

Compound Test Model Animal Route of Administration ED₅₀ (μmol/kg) TD₅₀ (μmol/kg) Protective Index (PI)
4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) MES Mouse Intraperitoneal 28.6 96.3 3.36
4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) MES Rat Oral 29.8 >1,530 >51
(Z)-4-(2-oxoindolin-3-ylideneamino)-N-(2-methoxyphenyl)benzamide (4j) MES Mouse - - - -
(Z)-4-(2-oxoindolin-3-ylideneamino)-N-(3-methoxyphenyl)benzamide (4k) MES Mouse - - - -
(Z)-4-(2-oxoindolin-3-ylideneamino)-N-(4-methoxyphenyl)benzamide (4l) MES Mouse - - - -

Characterization as Cannabinoid CB2 Receptor Ligands

The cannabinoid CB2 receptor has emerged as a therapeutic target for a variety of conditions, including pain and inflammation, due to its expression primarily in the immune system and its limited psychoactive effects compared to the CB1 receptor. researchgate.net The development of selective CB2 receptor ligands is an active area of research.

While direct studies on this compound as a CB2 receptor ligand are not extensively detailed in the available literature, research on structurally related compounds provides insights into the potential for this chemical class to interact with cannabinoid receptors. For example, a series of 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) derivatives have been synthesized and evaluated for their affinity for human CB1 and CB2 receptors. nih.gov These compounds, which feature a carboxamide group, exhibited selectivity for the CB2 receptor. nih.gov In particular, derivatives 28-30 and 32R were identified as selective CB2 receptor agonists in a [³⁵S]-GTPγS binding assay. nih.gov

Molecular modeling studies of these quinolone derivatives suggest that their interaction with the CB2 receptor is mediated by a combination of hydrogen bonding and aromatic/hydrophobic interactions. nih.gov This indicates that the 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold represents a novel class of potent and selective CB2 cannabinoid receptor agonists. nih.gov

Another example is A-836339, a potent and selective CB2 agonist, which has been extensively characterized. nih.govresearchgate.net This compound, [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], demonstrates high affinity and potency at the CB2 receptor with selectivity over the CB1 receptor in both human and rat assays. researchgate.net Although structurally different from this compound, the findings for A-836339 and the quinolone derivatives highlight the potential for amide-containing compounds to act as CB2 receptor ligands.

Metabolic Regulation and Enzyme Activation/Inhibition

Glucokinase (GK) Activation Studies

Glucokinase (GK) is a crucial enzyme in glucose homeostasis, primarily expressed in pancreatic β-cells and liver hepatocytes, where it regulates glucose-stimulated insulin (B600854) secretion and glucose metabolism, respectively. nih.gov Allosteric activators of GK are considered a promising therapeutic strategy for type 2 diabetes. researchgate.net

A series of novel N-benzothiazol-2-yl benzamide derivatives were synthesized and evaluated as allosteric activators of human GK. japsonline.com In an in vitro GK assay, several of these analogues demonstrated the ability to enhance the catalytic action of GK. japsonline.com The activation was calculated in comparison to DMSO, where the GK activation by DMSO alone was considered 100%. japsonline.com

Among the synthesized compounds, the derivative with an N-(2-methylphenyl) sulfonamide moiety (compound 6) showed the highest GK activity, with a GK activation fold of 1.97. japsonline.com Another potent activator was the derivative with an N-4-bromophenyl substituted sulfonamide moiety (compound 7), which exhibited a 1.84-fold activation. japsonline.com Compounds with N-phenyl and N-2-chloro-4-nitrophenyl sulfonamide moieties (compounds 1 and 2) also showed significant activation, with folds of 1.66 and 1.69, respectively. japsonline.com Moderate activity was observed for compounds with N-4-nitrophenyl and N-methyl sulfonamide groups (compounds 5 and 8), with activation folds of 1.34 and 1.44. japsonline.com In contrast, derivatives with N-benzyl, N-4-methylphenyl, N-butyl, and N-propyl sulfonamide moieties displayed poor or no activity in the GK assay. japsonline.com

Molecular docking studies suggested that these active compounds bind to the allosteric site of the GK protein, with interactions involving Arg63, Val455, Lys459, Pro66, and Ile159 residues. japsonline.com

Table 2: In Vitro Glucokinase (GK) Activation by N-benzothiazol-2-yl Benzamide Analogues

Compound Substituent on Sulfonamide GK Activation Fold
1 N-phenyl 1.66
2 N-2-chloro-4-nitrophenyl 1.69
3 N-benzyl 1.26
4 N-butyl Ineffective
5 N-4-nitrophenyl 1.34
6 N-(2-methylphenyl) 1.97
7 N-4-bromophenyl 1.84
8 N-methyl 1.44
9 N-4-methylphenyl 1.24
10 N-propyl Ineffective

Aldose-Reductase Inhibitory Activity

Aldose reductase (AR) is a key enzyme in the polyol pathway, which is implicated in the development of diabetic complications. nih.gov Inhibition of AR is a therapeutic strategy to prevent or manage these complications.

Research has been conducted on benzothiazole-based thiazolidinones for their AR inhibitory activity. nih.gov One study evaluated a series of these compounds and found that the most promising inhibitor, compound 5, had an IC₅₀ value of 3.99 μM with moderate selectivity. nih.gov Molecular docking simulations indicated that these compounds bind to the active site of human aldose reductase. nih.gov

In another study, 4-(substituted benzothiazol-2-ylmethyl)-1,4-benzothiazine-2-acetic acid derivatives were synthesized and evaluated for their ability to inhibit AR from porcine lens. nih.gov These compounds demonstrated more potent AR inhibitory activity than their 4-(4-bromo-2-fluorobenzyl)-1,4-benzothiazine-2-acetic acid counterparts. nih.gov A particularly potent compound, 4-(4,5,7-trifluorobenzothiazol-2-ylmethyl)-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid (SPR-210), exhibited an in vitro IC₅₀ of 9.5 x 10⁻⁹ M. nih.gov

Furthermore, two series of oxothiazolidine benzoate (B1203000) and acetate (B1210297) derivatives were synthesized and evaluated as inhibitors of aldehyde reductase (ALR1) and aldose reductase (ALR2). researchgate.net Several compounds, including 2a, 2g, 2h, 4d, 4f, 4h, and 4j, showed potent inhibition of ALR2. researchgate.net Docking analysis suggested the likely binding modes of these inhibitors within the active site of ALR2. researchgate.net

Other Biological Applications

Analgesic Properties

The analgesic potential of benzothiazole-benzamide derivatives has been explored, with several compounds showing promising activity in preclinical models. In one study, a series of benzothiazole-benzamides were evaluated for their analgesic effects using the thermal stimulus technique. biomedpharmajournal.org

All the tested compounds demonstrated notable analgesic activity when compared to the standard drug, diclofenac. biomedpharmajournal.org Compounds 3 and 4 were identified as being highly potent, while compounds 1, 2, 5, and 6 also showed significant analgesic effects. biomedpharmajournal.org

The mechanism underlying the analgesic properties of these compounds may be related to their ability to interact with various biological targets involved in pain pathways. For instance, the structural features of benzothiazole and benzamide moieties are known to be present in various pharmacologically active molecules. The combination of these two pharmacophores in a single molecule has been a strategy to develop new therapeutic agents with a range of biological activities, including analgesic effects.

Further research into the specific mechanisms of action and structure-activity relationships of these compounds is necessary to fully understand their analgesic potential and to develop more effective pain management therapies.

Antiparasitic Activity (e.g., against Trypanosoma cruzi)

While direct studies on the antiparasitic activity of this compound are not extensively documented in the reviewed literature, the broader class of benzothiazole derivatives has shown promise as a scaffold for the development of agents against various parasites, including Trypanosoma cruzi, the causative agent of Chagas disease. Research into analogues provides insight into the potential of this chemical family.

One area of investigation has been focused on substituted phenylbenzothiazoles. For instance, the compound 2-methoxy-4-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl] phenol, designated as BT10, has been evaluated for its effects on Trypanosoma cruzi. This analogue demonstrated inhibitory action against the parasite, affecting the proliferation of both the epimastigote and trypomastigote forms. researchgate.net

Furthermore, the introduction of fluorine atoms into the benzothiazole structure has been explored as a strategy to enhance trypanocidal activity. In a study focused on fluorine-containing benzothiazoles, a particular derivative, referred to as BT3, was identified as a more potent trypanocidal agent against a resistant strain of T. cruzi when compared to the standard drug, benznidazole. researchgate.net These findings underscore the therapeutic potential of the benzothiazole core in the context of Chagas disease. The inclusion of a benzothiazole fragment in various molecular frameworks has yielded compounds active against not only Trypanosoma cruzi but also other parasites like Trypanosoma brucei and Leishmania infantum. researchgate.net

The table below summarizes the in vitro activity of selected benzothiazole analogues against Trypanosoma cruzi.

Role as Chemical Probes in Biological Systems

The benzothiazole scaffold, a core component of this compound, is increasingly utilized in the development of chemical probes for the detection and imaging of biological molecules and processes. researchgate.net The inherent photophysical properties of benzothiazole derivatives, which can be fine-tuned through chemical modification, make them excellent candidates for fluorescent probes. researchgate.net

These probes are designed to interact specifically with a target analyte, resulting in a measurable change in their fluorescence characteristics, such as a "turn-on" or "turn-off" signal. researchgate.netnih.gov This principle has been applied to create benzothiazole-based fluorescent probes for a wide range of analytes, including:

Metal ions and anions: Detecting the presence and concentration of specific ions in biological systems. researchgate.net

Small molecules: Probes have been developed for the sensitive detection of reactive oxygen species (ROS) like hydrogen peroxide and peroxynitrite. nih.govmdpi.com For example, a probe named BT-BO was synthesized for the selective detection of hydrogen peroxide in living cells, exhibiting a "turn-on" fluorescence signal upon reaction. mdpi.com

Biological macromolecules: For applications in cell imaging and analysis of harmful substances. researchgate.net

The mechanism of action for these probes often relies on processes such as photoinduced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), or intramolecular charge transfer (ICT). researchgate.net For instance, 2-(2'-hydroxyphenyl)benzothiazole (HBT) and its derivatives are common ESIPT fluorophores used in the design of fluorescent probes. mdpi.com

The utility of benzothiazole derivatives as chemical probes extends to in vivo applications. Their ability to penetrate the blood-brain barrier has led to their use as scaffolds in theranostic agents for brain diseases. researchgate.net Furthermore, the development of probes with aggregation-induced emission (AIE) properties helps to overcome the aggregation-caused quenching (ACQ) effect often seen with traditional fluorescent molecules in biological environments. mdpi.com

The table below lists examples of analytes detected by benzothiazole-based fluorescent probes.

Future Directions and Emerging Research Avenues for N 4 Ethyl 1,3 Benzothiazol 2 Yl Benzamide Research

Development of Next-Generation Derivatives with Enhanced Bioactivity Profiles

The core structure of N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide is ripe for chemical modification to generate next-generation derivatives with improved potency and selectivity. A primary strategy involves the synthesis of analogs with varied substituents on both the benzothiazole (B30560) and benzamide (B126) rings. For instance, research on related N-benzothiazol-2-yl benzamide structures has shown that adding specific sulfonamide moieties can produce potent allosteric activators of human glucokinase, a key enzyme in glucose metabolism. japsonline.comjapsonline.comresearchgate.net Derivatives bearing N-(2-methylphenyl) sulfonamide and N-4-bromophenyl substituted sulfonamide moieties, in particular, have demonstrated a strong ability to increase the catalytic action of this enzyme. japsonline.com

Another promising avenue is the development of multitarget-directed ligands (MTDLs). tandfonline.com Given the multifactorial nature of diseases like Alzheimer's, derivatives can be designed to interact with multiple biological targets simultaneously. tandfonline.comnih.govresearchgate.net Research has shown that modifying the benzothiazole scaffold can yield compounds that not only act as histamine (B1213489) H3 receptor ligands but also inhibit enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B), all of which are relevant to the pathology of Alzheimer's disease. tandfonline.comnih.govku.dk

Furthermore, creating hybrid molecules by linking the benzothiazole-benzamide core to other pharmacologically active heterocycles, such as thiazolidinones, has been shown to produce compounds with significant antimicrobial activity. nih.govresearchgate.net This approach opens the door to creating derivatives with entirely new or dual-action bioactivity profiles.

Exploration of Novel Therapeutic Targets and Disease Applications

The inherent biological versatility of the benzothiazole nucleus suggests that this compound derivatives could be effective against a wide array of diseases. rsc.org Current research has already identified several promising therapeutic areas.

One of the most significant applications is in metabolic disorders, particularly type 2 diabetes. Analogs of N-benzothiazol-2-yl benzamide have been successfully designed as allosteric activators of glucokinase (GK), offering a novel mechanism for managing hyperglycemia. japsonline.comjapsonline.comresearchgate.net The ability of these compounds to enhance glucose-sensitive insulin (B600854) release makes them attractive candidates for further development. researchgate.net

In the realm of neurodegenerative diseases, particularly Alzheimer's, benzothiazole derivatives are being investigated as MTDLs that can address the complex pathology of the condition by modulating multiple targets, including the potential to reduce β-amyloid plaques. tandfonline.comnih.govijpbs.com Additionally, the neuroprotective properties of related benzothiazole compounds, such as inhibitors of c-Jun NH2-terminal protein kinase (JNK), suggest potential applications in treating ischemic insults like stroke. nih.gov

The antiproliferative activity of benzothiazole-2-carboxamides against various human cancer cell lines is another critical area of exploration. nih.govnih.gov Studies have identified derivatives with potent activity against breast cancer, paraganglioma, and pancreatic cancer cells. nih.govmdpi.comsemanticscholar.org A key future direction is the investigation of these compounds as inhibitors of specific signaling pathways, such as the STAT3 signaling pathway, which is a known therapeutic target in cancer. nih.gov Other potential applications being explored include antimicrobial agents to combat drug-resistant bacteria and compounds with antioxidant properties. rsc.orgnih.govmdpi.com

Table 1: Investigated Therapeutic Targets for Benzothiazole Benzamide Derivatives

Therapeutic AreaBiological Target/ApplicationKey Research FindingsReferences
Metabolic DisordersGlucokinase (GK) ActivationDerivatives act as allosteric activators, enhancing catalytic action for potential Type 2 Diabetes treatment. japsonline.comjapsonline.comresearchgate.net
Neurodegenerative DiseaseMulti-Target Inhibition (AChE, BuChE, MAO-B, H3R)Development of multitarget-directed ligands for Alzheimer's disease. tandfonline.comnih.govku.dk
CancerAntiproliferative Activity / STAT3 InhibitionDemonstrated cytotoxicity against various cancer cell lines; potential to block key oncogenic signaling pathways. nih.govmdpi.comnih.gov
Infectious DiseaseAntibacterial / AntimicrobialSynthesis of derivatives with potent activity against Gram-positive and Gram-negative bacteria. nih.govrsc.orgmdpi.com
Ischemic Injuryc-Jun NH2-terminal protein kinase (JNK) InhibitionRelated benzothiazoles show neuroprotective properties in models of cerebral ischemia. nih.gov
Oxidative StressAntioxidant ActivityTrihydroxy substituted derivatives identified as potent antioxidants. nih.gov

Integration of Advanced Experimental and Computational Methodologies

The synergy between computational and experimental techniques is accelerating the discovery and optimization of this compound derivatives. In silico methods are becoming indispensable for predicting the therapeutic potential of new compounds before their synthesis.

Molecular docking is a prominent computational tool used in this field. It has been effectively employed to predict the binding interactions of novel N-benzothiazol-2-yl benzamide derivatives within the allosteric site of the glucokinase enzyme. japsonline.comjapsonline.com These computational predictions have shown strong correlation with in vitro assay results, validating the use of docking to guide the design of more potent enzyme activators. japsonline.com Similarly, docking studies are used to explore how derivatives might bind to targets relevant to Alzheimer's disease, such as the BACE-1 protein complex, or to bacterial enzymes like DHPS. ijpbs.commdpi.com

Beyond docking, more advanced computational studies are being used to rationalize the biological activity of these compounds. For example, Density Functional Theory (DFT) calculations have been used to explain the potent antioxidant capacity of certain benzothiazole-2-carboxamides by analyzing the stability of the radical forms. nih.gov The integration of these computational approaches with traditional in vitro screening allows for a more rapid and resource-efficient research cycle, enabling scientists to prioritize the synthesis of compounds with the highest probability of success.

Potential in Rational Drug Design and Development of Lead Compounds

The this compound scaffold is an excellent starting point for rational drug design. By systematically synthesizing and testing new derivatives, researchers can establish clear Structure-Activity Relationships (SAR), which provide crucial insights into how specific chemical modifications influence biological activity. rsc.org

This process has already led to the identification of several promising lead compounds. For instance, specific N-benzothiazol-2-yl benzamide derivatives have been highlighted as lead compounds for developing safer and more potent allosteric glucokinase activators. japsonline.comjapsonline.com In the context of Alzheimer's disease, a multitargeting derivative, compound 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone), has been proposed as a lead structure for developing new anti-AD agents. tandfonline.comnih.gov

Similarly, studies on the antiproliferative and antioxidant activities of benzothiazole-2-carboxamides have identified specific trimethoxy- and trihydroxy-substituted compounds as lead structures for further optimization. nih.gov The goal of this rational design process is to refine these initial hits, improving their potency, selectivity, and drug-like properties to develop candidates for clinical evaluation. The cumulative evidence strongly supports the potential of benzothiazole-based derivatives as a basis for designing potent inhibitors for therapeutic targets like the STAT3 signaling pathway in cancer. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide, and how can reaction conditions be optimized?

  • Synthesis Protocol : The compound is typically synthesized via condensation of 2-amino-4-ethylbenzothiazole with substituted benzoyl chlorides in anhydrous pyridine or dichloromethane. Key parameters include temperature control (0–5°C for exothermic reactions) and stoichiometric ratios (1:1.1 benzothiazole:benzoyl chloride).
  • Optimization : Reaction progress is monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase. Post-synthesis, purification involves recrystallization from methanol or column chromatography (silica gel, gradient elution). Yield improvements (≥75%) are achieved by inert atmosphere (N₂/Ar) and rigorous drying of reagents .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify protons (e.g., ethyl group at δ 1.3–1.5 ppm) and carbons (e.g., benzothiazole C2 at δ 165–170 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 325.08).
    • Purity Assessment :
  • HPLC : Reverse-phase C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm ensures >95% purity.
  • Elemental Analysis : C, H, N, S percentages must align with theoretical values (e.g., C: 66.24%, H: 4.65%) .

Q. How is the thermal stability of this compound evaluated?

  • Method : Differential scanning calorimetry (DSC) at a heating rate of 10°C/min under N₂ flow. The compound typically shows a sharp endothermic peak at 180–190°C (melting point) and decomposition above 250°C.
  • Application : Thermal stability data inform storage conditions (desiccated, ≤4°C) and compatibility with high-temperature reactions .

Advanced Research Questions

Q. What experimental strategies elucidate the mechanism of enzyme inhibition by this compound?

  • In Vitro Assays :

  • Enzyme Kinetics : Measure IC₅₀ values for targets like DNA gyrase using fluorescence-based ATPase assays (e.g., 50 µM compound reduces activity by 70% ).
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in enzyme active sites (e.g., hydrophobic interactions with benzothiazole and hydrogen bonds with benzamide).
    • Validation : Site-directed mutagenesis of key residues (e.g., Glu50 in DNA gyrase) confirms binding hypotheses .

Q. How can structural modifications enhance the selectivity of benzothiazole derivatives for anticancer targets?

  • SAR Insights :

  • Electron-Withdrawing Groups : Para-substitutions (e.g., -SO₂CH₃) increase affinity for kinase ATP-binding pockets.
  • Steric Effects : Bulky groups at the 4-ethyl position reduce off-target binding (e.g., 10-fold selectivity for EGFR over HER2).
    • Experimental Design : Combinatorial libraries with substituent variations (e.g., halogens, sulfonamides) are screened via high-throughput assays .

Q. How should researchers resolve contradictions in reported biological activities of benzothiazole analogs?

  • Case Study : Discrepancies in IC₅₀ values for antiproliferative activity may arise from assay conditions (e.g., serum concentration, incubation time).
  • Resolution :

  • Standardized Protocols : Use identical cell lines (e.g., MCF-7) and MTT assay conditions (48h exposure, 10% FBS).
  • Meta-Analysis : Compare structural analogs (e.g., N-(4-fluoro vs. 4-ethyl derivatives) to isolate substituent effects .

Q. What crystallographic methods determine the three-dimensional structure of this compound?

  • Procedure : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K. Data refinement via SHELXL (R factor < 0.05).
  • Key Findings : Planar benzothiazole and benzamide moieties with dihedral angles <10°. Intermolecular N–H···N hydrogen bonds stabilize crystal packing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.